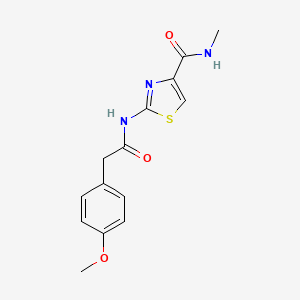

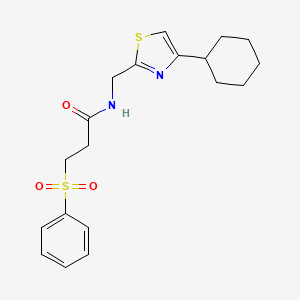

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside” is a synthetic salidroside analog . Salidroside is an active ingredient of Rhodiola rosea root, known for its neuroprotective effects . “2-(4-Methoxyphenyl)acetamide” is a small molecule that belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .

Synthesis Analysis

The synthesis of “2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside” was achieved by the substitution of different substituted aromatic alcohols and glycosyl donor .Molecular Structure Analysis

The molecular formula of “2-(4-Methoxyphenyl)acetamide” is C9H11NO2 . The molecular formula of “4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside” is C15H21NO7 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiazole-4-carboxamide” are not available. The average mass of “4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside” is 327.330 Da .Scientific Research Applications

Synthesis and Anticancer Applications

Anticancer Agents : Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives, including compounds with a methoxy group at the 4-position, showing improved activity against human cancer cell lines like T47D (Breast cancer), Caco-2 (Colorectal cancer), and HT-29 (Colon cancer) (Aliabadi et al., 2010).

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Effects : Abu‐Hashem et al. (2020) synthesized novel derivatives, including 4-methoxy-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Chemical Synthesis and Characterization

Synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates : Lim et al. (2007) reported the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates from N-protected 2-aminobenzaldehydes, which is relevant to the chemical structure and synthesis methods related to the compound (Lim et al., 2007).

Synthesis of Substituted Thiazoles : Kumar et al. (2012) focused on the synthesis of 2-phenyl-4,5-substituted oxazoles, which involves a process that could be related to the synthesis of 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiazole-4-carboxamide (Kumar et al., 2012).

Antibacterial Activity

- Zinc Complexes with Antibacterial Activity : Chohan et al. (2003) synthesized Schiff bases from 2-acetamidobenzaldehyde and various aminobenzothiazoles, demonstrating their antibacterial properties, which is pertinent given the structural similarities with the compound of interest (Chohan et al., 2003).

Mechanism of Action

properties

IUPAC Name |

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-15-13(19)11-8-21-14(16-11)17-12(18)7-9-3-5-10(20-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZKEZJOSYNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2738256.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2738261.png)

![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid](/img/structure/B2738270.png)

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

![(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2738273.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2738275.png)

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)